
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,8,9-Trioxa-5-aza-1-silabicyclo(333)undecan-3-one, 1-phenyl- is a unique organosilicon compound It belongs to the class of silatranes, which are known for their tricyclic structure incorporating silicon, oxygen, and nitrogen atoms
Métodos De Preparación
The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl- typically involves the reaction of silatrane HSi(OCH2CH2)3N with mercury (II) salts such as HgX2 (X = OCOMe, OCOCF3, OCOCCl3, SCN, Br). This reaction yields the corresponding 1-substituted silatranes in good yields . The reaction conditions often require careful control of temperature and solvent to ensure high purity and yield of the desired product.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different silatrane derivatives.
Reduction: It can reduce ketones and aldehydes, showcasing its potential as a reducing agent.
Substitution: The hydrogen on the silicon atom can be replaced by various substituents, such as nitrate ions, to form 1-silatranyl nitrate.
Common reagents used in these reactions include mercury (II) salts and other organosilicon hydrides. The major products formed from these reactions are typically 1-substituted silatranes.
Aplicaciones Científicas De Investigación
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl- has several scientific research applications:
Mecanismo De Acción
The mechanism by which 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl- exerts its effects involves its ability to undergo redox processes. For example, in reactions with mercury (II) salts, it releases hydrogen and metallic mercury . This redox capability is central to its function as a reducing agent in various chemical reactions.
Comparación Con Compuestos Similares
Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-phenyl- include:
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-methoxy-: This compound has a methoxy group instead of a phenyl group.
2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-: This variant has an ethenyl group.
The uniqueness of 2,8,9-Trioxa-5-aza-1-silabicyclo(33
Propiedades
Número CAS |
53883-47-9 |
|---|---|
Fórmula molecular |
C12H15NO4Si |
Peso molecular |
265.34 g/mol |
Nombre IUPAC |
1-phenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one |
InChI |
InChI=1S/C12H15NO4Si/c14-12-10-13-6-8-15-18(17-12,16-9-7-13)11-4-2-1-3-5-11/h1-5H,6-10H2 |
Clave InChI |
NAVDJBGJEHGBBM-UHFFFAOYSA-N |
SMILES canónico |
C1CO[Si]2(OCCN1CC(=O)O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)


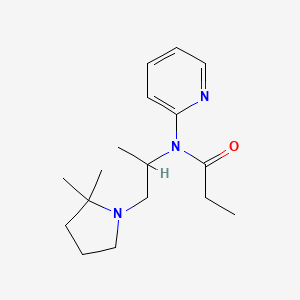
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
![5-Methyl-1-[(2R)-5-methylidene-2,5-dihydrofuran-2-yl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14635726.png)
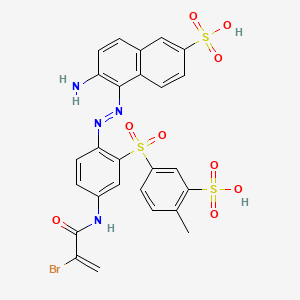
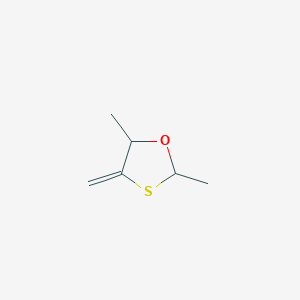

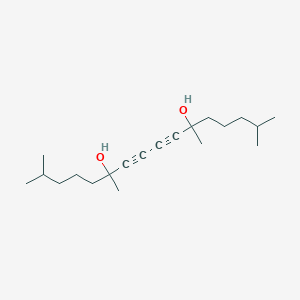
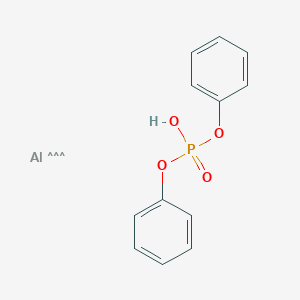
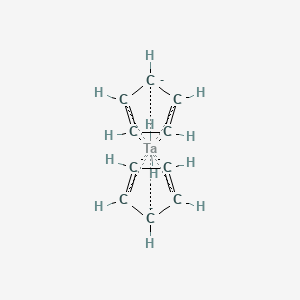
![2,6-Dioxabicyclo[3.1.1]heptane](/img/structure/B14635758.png)
![6,7-Dihydro-5H-indeno[5,6-b]thiophene](/img/structure/B14635773.png)
